molecular formula Pb9 B1249772 CID 11966240

CID 11966240

Katalognummer: B1249772
Molekulargewicht: 1865 g/mol
InChI-Schlüssel: PVNLHDRVCYMEMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 11966240 is a chemical compound identified in the context of essential oil research. As reported in , it was isolated from Citrus essential oil (CIEO) through vacuum distillation and characterized using gas chromatography-mass spectrometry (GC-MS) . Its structural features and chromatographic behavior are key identifiers, though further spectroscopic or synthetic data is unavailable in the provided evidence.

Eigenschaften

Molekularformel

Pb9

Molekulargewicht

1865 g/mol

InChI

InChI=1S/9Pb

InChI-Schlüssel

PVNLHDRVCYMEMC-UHFFFAOYSA-N

Kanonische SMILES

[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Comparative Analysis of CID 11966240 and Related Compounds

Parameter This compound (CIEO Component) Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546) CAS 34743-49-2 (CID 1403909)
Structural Class Likely terpenoid (GC-MS profile) Bile acid (steroid derivative) Polyether marine toxin Aromatic amine (C₉H₁₃NO)
Key Functional Groups Oxygenated groups (inferred) Hydroxyl, carboxyl, sulfonic acid Ether, lactone Amine, aromatic ring
Molecular Weight Not explicitly stated 515.6 g/mol ~800 g/mol (estimated) 151.21 g/mol
Bioactivity Essential oil component Substrate for bile acid transporters Cytotoxic agent CYP1A2 inhibitor
Analytical Methods GC-MS, vacuum distillation Enzyme activity assays NMR, mass spectrometry LogP calculations, solubility studies

Key Findings :

Functional Diversity :

  • This compound is distinct from bile acids (e.g., CID 6675) and marine toxins (e.g., CID 101283546) in both structure and function. While it is associated with essential oil properties (e.g., fragrance, antimicrobial activity), CID 6675 and CID 101283546 are linked to metabolic and cytotoxic roles, respectively .
  • Compared to CAS 34743-49-2 (CID 1403909), this compound lacks aromatic amine motifs but shares volatility suitable for GC-MS analysis .

Physicochemical Properties :

  • This compound’s volatility (inferred from GC-MS elution) contrasts with the low volatility of oscillatoxin derivatives .
  • Solubility and logP data for this compound are unavailable, but compounds like CID 1403909 (logP ~2.04) and CID 53216313 (boronic acid derivative, logP ~2.15) exemplify typical parameters for small organic molecules .

Analytical Techniques :

  • Unlike this compound, which relies on GC-MS for identification, bile acids (CID 6675) are often analyzed via enzyme-linked assays or LC-MS . Marine toxins (e.g., CID 101283546) require advanced NMR and high-resolution MS for structural elucidation .

Q & A

How to formulate a research question for CID 11966240 that aligns with scientific rigor?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . Ensure it meets FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/animal model] (population) compared to [control compound] (comparison) over [timeframe]?" Avoid vague terms and ensure measurability through quantifiable variables (e.g., enzyme activity, gene expression) .

Q. What strategies ensure robust experimental design for studying this compound?

  • Methodological Answer :
  • Define Variables : Clearly distinguish independent (e.g., dosage of this compound) and dependent variables (e.g., cytotoxicity).
  • Control Groups : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
  • Sample Size : Use power analysis to determine minimum sample size, balancing statistical significance and resource constraints .
  • Replication : Design experiments with technical and biological replicates to account for variability .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :
  • Database Selection : Use PubMed, SciFinder, and Google Scholar with advanced filters (e.g., publication date: 2015–2025) .
  • Keyword Strategy : Combine "this compound" with terms like "mechanism of action," "kinetic studies," or "structural analogs."
  • Citation Tracking : Follow "Cited by" links in Google Scholar to identify recent studies .
  • Critical Appraisal : Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms (e.g., ) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :
  • Iterative Analysis : Re-examine raw data for outliers or instrumentation errors (e.g., HPLC calibration) .
  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR for purity, LC-MS for quantification) .
  • Contextual Factors : Assess whether environmental conditions (e.g., pH, temperature) or batch-to-batch variability in this compound synthesis explain discrepancies .

Q. How to ensure replicability of this compound studies?

  • Methodological Answer :
  • Detailed Protocols : Document synthesis steps, purification methods (e.g., column chromatography conditions), and characterization data (e.g., 1^1H NMR spectra) in supplementary materials .
  • Open Data : Share raw datasets (e.g., kinetic curves, microscopy images) via repositories like Zenodo .
  • Peer Review : Pre-publish protocols on platforms like BioProtocols to solicit feedback before finalizing experiments .

Q. What advanced methods validate hypotheses about this compound’s mechanism of action?

  • Methodological Answer :
  • Dose-Response Analysis : Use nonlinear regression to calculate IC50_{50} values and assess potency .
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify downstream targets .
  • Structural Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding interactions between this compound and its target protein .

Methodological Tools & Frameworks

  • Data Analysis : Use R or Python for statistical modeling (e.g., ANOVA for dose-response comparisons) .
  • Ethical Compliance : Obtain institutional approval for animal/human studies and declare conflicts of interest .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.